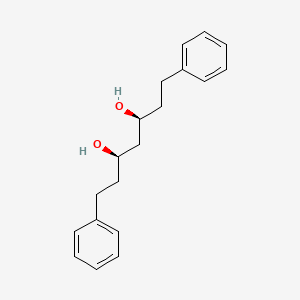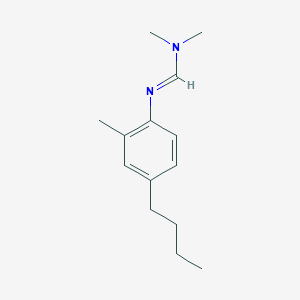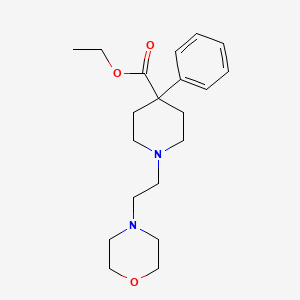
1,1,2,2-tetradeuterio-N,N-dimethyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-tetradeuterio-N,N-dimethyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine is a deuterated derivative of a compound that features an indole structure. This compound is notable for its incorporation of deuterium atoms, which can influence its chemical and physical properties. Deuterium, a stable isotope of hydrogen, is often used in scientific research to study reaction mechanisms and metabolic pathways due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-tetradeuterio-N,N-dimethyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine typically involves multiple steps, including the introduction of deuterium atoms and the formation of the indole structure. The process may start with the deuteration of precursor molecules, followed by a series of reactions to construct the indole ring and attach the phenylmethoxy and ethanamine groups. Common reagents used in these reactions include deuterated solvents, catalysts, and protecting groups to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,2-tetradeuterio-N,N-dimethyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized indole derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,1,2,2-tetradeuterio-N,N-dimethyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine has several scientific research applications:
Chemistry: Used as a probe to study reaction mechanisms and isotope effects due to the presence of deuterium.
Biology: Employed in metabolic studies to trace the pathways and interactions of indole derivatives in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool to understand drug metabolism and pharmacokinetics.
Industry: Utilized in the development of new materials and chemical processes that benefit from the unique properties of deuterated compounds.
Wirkmechanismus
The mechanism of action of 1,1,2,2-tetradeuterio-N,N-dimethyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine involves its interaction with molecular targets and pathways in biological systems. The presence of deuterium can influence the compound’s binding affinity, stability, and metabolic fate. These effects are often studied using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to elucidate the compound’s behavior at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2,2-tetradeuterio-N,N-dimethyl-2-(4-phenylmethoxy-1H-indol-3-yl)ethanamine: A closely related compound with a similar structure but different substitution pattern on the indole ring.
N,N-dimethyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine: The non-deuterated version of the compound, used for comparison in isotope effect studies.
Uniqueness
1,1,2,2-tetradeuterio-N,N-dimethyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine is unique due to its deuterium content, which imparts distinct chemical and physical properties. These properties make it valuable for research applications that require precise control over reaction mechanisms and metabolic pathways.
Eigenschaften
Molekularformel |
C19H22N2O |
|---|---|
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
1,1,2,2-tetradeuterio-N,N-dimethyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C19H22N2O/c1-21(2)11-10-16-13-20-19-9-8-17(12-18(16)19)22-14-15-6-4-3-5-7-15/h3-9,12-13,20H,10-11,14H2,1-2H3/i10D2,11D2 |
InChI-Schlüssel |
IDIJUWFVRXORPJ-MKQHWYKPSA-N |
Isomerische SMILES |
[2H]C([2H])(C1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)C([2H])([2H])N(C)C |
Kanonische SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


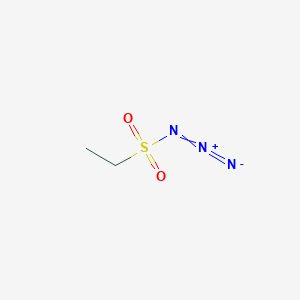
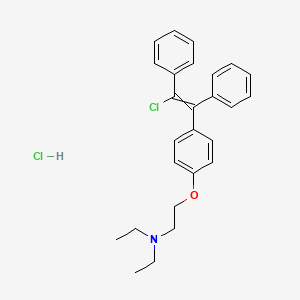



![N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide](/img/structure/B13415899.png)

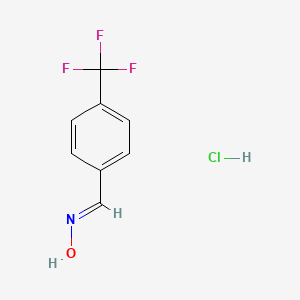

![Disodium 7-amino-4-hydroxy-3-[[4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate](/img/structure/B13415935.png)
